(1S,4S,5R,9S,10R,13R)-13-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Description
The compound “(1S,4S,5R,9S,10R,13R)-13-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid” is a highly glycosylated diterpenoid characterized by a tetracyclic core structure with methyl, methylidene, and carboxylic acid substituents. This compound shares structural homology with saponins and kaurene-type diterpenes, which are known for antiviral, anti-inflammatory, and neuroprotective activities .
Properties
Molecular Formula |
C38H60O18 |
|---|---|
Molecular Weight |
804.9 g/mol |
IUPAC Name |
(1S,4S,5R,9S,10R,13R)-13-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(49)50)21(37)6-10-38(16,15-37)56-32-28(48)29(24(44)19(14-41)52-32)54-33-30(26(46)23(43)18(13-40)53-33)55-31-27(47)25(45)22(42)17(12-39)51-31/h17-33,39-48H,1,4-15H2,2-3H3,(H,49,50)/t17-,18-,19-,20+,21+,22-,23-,24-,25+,26+,27-,28-,29+,30-,31+,32+,33+,35-,36-,37+,38-/m1/s1 |
InChI Key |
ALRGWLBBKBJIES-AGBQGUBASA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@@]34[C@H]2CC[C@@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Rebaudioside B can be synthesized through various chemical processes, including catalytic hydrogenation. One common method involves the use of palladium on carbon (Pd/C) as a catalyst under hydrogen gas pressure to reduce the glycoside structure. The reaction typically takes place in an organic solvent such as methanol or ethanol at elevated temperatures.
Industrial Production Methods: In industrial settings, rebaudioside B is often produced through extraction from Stevia rebaudiana leaves. The leaves are harvested, dried, and subjected to a series of extraction processes using solvents like water, ethanol, or methanol. The extracted steviol glycosides are then purified through techniques such as crystallization, chromatography, and filtration to obtain rebaudioside B in its pure form.
Chemical Reactions Analysis
Types of Reactions: Rebaudioside B can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify its structure and properties for different applications.
Common Reagents and Conditions:
Oxidation: Rebaudioside B can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or neutral conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas pressure is a common method for reducing rebaudioside B.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or halides in the presence of a suitable catalyst.
Major Products Formed:
Oxidation Products: Oxidation of rebaudioside B can lead to the formation of oxidized derivatives with altered sweetness and stability.
Reduction Products: Reduction typically results in the formation of rebaudioside A, which is another steviol glycoside with similar sweetening properties.
Substitution Products: Substitution reactions can produce derivatives with modified functional groups, potentially leading to new applications in food and pharmaceutical industries.
Scientific Research Applications
Rebaudioside B has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. Its natural origin and zero-calorie profile make it an attractive alternative to artificial sweeteners.
Chemistry: Rebaudioside B is used as a model compound in the study of glycosidic bonds and glycosylation reactions.
Biology: It is employed in biological research to investigate the effects of natural sweeteners on metabolic pathways and gut microbiota.
Medicine: Rebaudioside B is explored for its potential therapeutic properties, such as anti-diabetic and anti-inflammatory effects.
Industry: It is widely used in the food and beverage industry as a natural sweetener in products like soft drinks, candies, and baked goods.
Mechanism of Action
The mechanism by which rebaudioside B exerts its sweetening effect involves its interaction with sweet taste receptors on the tongue. The glycosidic bonds in rebaudioside B bind to these receptors, triggering a signal transduction pathway that results in the perception of sweetness. The exact molecular targets and pathways involved are still under investigation, but it is believed that rebaudioside B interacts with the TAS1R2/TAS1R3 receptor complex.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Reb M ()
Reb M (a noncaloric sweetener) is structurally analogous but differs in its functional group:
Kaurene Diterpenoid Glycosides ()
Compounds like Adenostemmoside B and ent-6,11-Dihydroxy-15-oxo-16-kauren-19-oic acid β-D-glucopyranosyl ester share the tetracyclic core but differ in substituents:
- Target Compound : Carboxylic acid at C5, methylidene at C13.
- Adenostemmoside B: Ester linkage at C19, hydroxyl at C10/C11 .
| Property | Target Compound | Adenostemmoside B |
|---|---|---|
| Core Structure | Tetracyclo[11.2.1.01,10.04,9] | Tetracyclo[11.2.1.01,10.04,9] |
| Functional Groups | –COOH at C5, –CH₂ at C14 | –COO–β-D-glucopyranosyl at C19 |
| Reported Activity | Not tested | Antiviral (against SARS-CoV-2) |
Key Insight : The carboxylic acid group in the target compound may confer distinct acidity and metal-chelating properties compared to esterified kaurene derivatives .
Panax Notoginseng Saponins ()
Saponins like Notoginsenoside R1 and Ginsenoside Rg1 share glycosylation patterns but differ in aglycone structure:
- Target Compound : Diterpene tetracyclic core.
- Notoginsenoside R1: Triterpene (dammarane-type) core .
| Property | Target Compound | Notoginsenoside R1 |
|---|---|---|
| Aglycone | Diterpene | Triterpene (dammarane) |
| Sugar Units | 3 β-D-glucopyranosyl units | 2 glucose + 1 xylose units |
| Bioactivity | Hypothesized antiviral | Neuroprotective, anti-ischemic |
Comparative Analysis of Glycosylation Patterns
The target compound’s glycosylation includes three β-D-glucopyranosyl units, similar to Lawsoniaside () and Rhoifolin (), but with distinct linkage positions:
Key Insight : The multi-site glycosylation in the target compound may enhance water solubility and receptor-binding specificity compared to simpler glycosides .
Biological Activity
The compound (1S,4S,5R,9S,10R,13R)-13-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid is a complex organic molecule with significant potential in biological applications. This article explores its biological activity based on recent research findings and case studies.
The compound's structure is characterized by multiple hydroxyl groups and a tetracyclic framework that may contribute to its biological properties. Its molecular formula is with a molecular weight of approximately 428.73 g/mol .
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of similar compounds within the same chemical class. These compounds exhibit the ability to scavenge free radicals and reduce oxidative stress in cellular environments . The presence of multiple hydroxyl groups is often correlated with enhanced antioxidant activity.
Anti-inflammatory Effects
Research indicates that compounds structurally related to this molecule can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 . The compound may exert its effects by influencing signaling pathways involved in inflammation and immune responses.
Anticancer Activity
Several derivatives of this compound have been investigated for their anticancer properties. For instance:
- Mechanism of Action : Studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
- Case Studies : In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of various cancer cell lines .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate potential interactions with enzymes involved in metabolic processes and signal transduction pathways .
Target Identification
Research has identified multiple biological targets for compounds similar to this one:
| Target Protein | Function | Interaction Type |
|---|---|---|
| TNF-alpha | Pro-inflammatory cytokine | Inhibition |
| IL-6 | Mediator of inflammation | Inhibition |
| Caspases | Apoptosis regulation | Activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
